Home > Products > Screening Compounds P37300 > Ibrutinib impurity 6
Ibrutinib impurity 6 - 1987905-93-0

Ibrutinib impurity 6

Catalog Number: EVT-3461353
CAS Number: 1987905-93-0
Molecular Formula: C47H46N12O3
Molecular Weight: 826.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acalabrutinib

  • Compound Description: Acalabrutinib is a second-generation, selective, covalent BTKi. It is approved for the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM) [].
  • Relevance: Similar to ibrutinib, acalabrutinib acts by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway, thereby disrupting the growth and survival of malignant B cells []. These two compounds share the same primary mechanism of action and are grouped in the same therapeutic class.

Zanubrutinib

  • Compound Description: Zanubrutinib is another second-generation, selective, covalent BTKi. It has demonstrated efficacy and a favorable safety profile in clinical trials for various B-cell malignancies, including CLL and MCL [, , ].
  • Relevance: Like ibrutinib, zanubrutinib irreversibly inhibits BTK, leading to the disruption of B-cell receptor signaling [, , ]. Both are classified as BTKis and share the same therapeutic target.

Venetoclax

  • Compound Description: Venetoclax is a BCL-2 inhibitor that induces apoptosis (programmed cell death) in malignant B cells. It has been successfully combined with ibrutinib, particularly in the first-line treatment of CLL, demonstrating high response rates and promising survival outcomes [, , , , ].

Obinutuzumab

  • Compound Description: Obinutuzumab is a glycoengineered, type II, anti-CD20 monoclonal antibody. It is often combined with ibrutinib and/or venetoclax in the treatment of CLL, particularly in patients with high-risk features such as del(17p) and/or TP53 mutations [, , ].

Rituximab

  • Compound Description: Rituximab is a chimeric monoclonal antibody targeting the CD20 antigen on B cells. It has been combined with ibrutinib in both treatment-naïve and relapsed/refractory settings for various B-cell malignancies, including CLL and MCL [, , ].

Bendamustine

  • Compound Description: Bendamustine is an alkylating agent that interferes with DNA replication and repair, leading to cell death. It is often combined with rituximab (BR) and has been compared with ibrutinib as a treatment option for various B-cell malignancies, including CLL and WM [, , ].
Source and Classification

Ibrutinib impurity 6 is classified as a process-related impurity. These impurities arise during the synthesis of Ibrutinib or through degradation during storage or processing. The classification of impurities typically includes three categories: process-related impurities, degradation products, and miscellaneous impurities. Understanding these classifications is essential for quality control in pharmaceutical manufacturing .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ibrutinib impurity 6 involves multiple steps that typically mirror those used in the production of Ibrutinib itself. The compound can form during various stages of the synthetic process, particularly during coupling reactions and purification steps.

  1. Starting Materials: The synthesis often begins with raw materials used in Ibrutinib production.
  2. Reaction Conditions: Mild reaction conditions are preferred to maintain high purity levels. For example, one method describes using N,N-diisopropylethylamine as a base in acetonitrile at controlled temperatures to facilitate reactions .
  3. Purification: After the reaction, purification steps such as washing with aqueous solutions (e.g., citric acid or sodium bicarbonate) and crystallization from mixed solvents are employed to isolate the desired product while minimizing impurities .
Molecular Structure Analysis

Structure and Data

  • Molecular Formula: Specific data on the molecular formula for Ibrutinib impurity 6 is not provided in the sources reviewed.
  • Structural Identification: The identification process typically involves chromatographic methods combined with spectroscopic techniques to confirm its structure against known standards .
Chemical Reactions Analysis

Reactions and Technical Details

Ibrutinib impurity 6 can undergo various chemical reactions:

  1. Oxidation: This involves adding oxygen or removing hydrogen, which can lead to oxidized derivatives.
  2. Reduction: This reaction adds hydrogen or removes oxygen, potentially yielding alcohols or amines.
  3. Substitution: Functional groups within the compound can be replaced, altering its chemical structure.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Mechanism of Action

Ibrutinib functions as a Bruton tyrosine kinase inhibitor, which plays a pivotal role in B-cell receptor signaling pathways. By inhibiting this kinase, Ibrutinib disrupts cellular signaling necessary for B-cell proliferation and survival, making it effective against B-cell malignancies.

  • Process: The mechanism involves binding to the active site of Bruton tyrosine kinase, preventing its activation and subsequent downstream signaling that leads to cancer cell growth.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties of Ibrutinib impurity 6 are not extensively documented, general characteristics can be inferred from related compounds:

  • Appearance: Typically exists as a solid.
  • Solubility: Likely soluble in organic solvents used during synthesis (e.g., acetonitrile).
  • Stability: Stability data are critical for understanding how this impurity behaves under different storage conditions.

Detailed analyses such as high-performance liquid chromatography (HPLC) are employed to assess purity levels and detect impurities during production .

Applications

Scientific Uses

Ibrutinib impurity 6 has several scientific applications:

  • Analytical Chemistry: It serves as a reference standard for developing methods to profile impurities in pharmaceutical formulations.
  • Biological Studies: Research involving this compound aids in understanding potential biological effects and toxicity related to Ibrutinib.
  • Pharmaceutical Manufacturing: Monitoring this impurity is crucial for ensuring product quality and compliance with regulatory standards during industrial production processes .

Properties

CAS Number

1987905-93-0

Product Name

Ibrutinib impurity 6

IUPAC Name

1,3-bis[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one

Molecular Formula

C47H46N12O3

Molecular Weight

826.9 g/mol

InChI

InChI=1S/C47H46N12O3/c48-44-40-42(31-15-19-37(20-16-31)61-35-11-3-1-4-12-35)54-58(46(40)52-29-50-44)33-9-7-24-56(27-33)26-23-39(60)57-25-8-10-34(28-57)59-47-41(45(49)51-30-53-47)43(55-59)32-17-21-38(22-18-32)62-36-13-5-2-6-14-36/h1-6,11-22,29-30,33-34H,7-10,23-28H2,(H2,48,50,52)(H2,49,51,53)/t33-,34-/m1/s1

InChI Key

YVLRPRSHPNBRSQ-KKLWWLSJSA-N

SMILES

C1CC(CN(C1)CCC(=O)N2CCCC(C2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

Canonical SMILES

C1CC(CN(C1)CCC(=O)N2CCCC(C2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

Isomeric SMILES

C1C[C@H](CN(C1)CCC(=O)N2CCC[C@H](C2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.